4-(4-Tert-butylphenoxy)-6-phenylfuro[2,3-d]pyrimidine
Description
4-(4-Tert-butylphenoxy)-6-phenylfuro[2,3-d]pyrimidine (CAS: 478063-46-6) is a fused heterocyclic compound featuring a furo[2,3-d]pyrimidine core. Key structural attributes include:
- Core structure: A fused bicyclic system with a furan ring (oxygen-containing) linked to a pyrimidine ring.
- Substituents: A 4-tert-butylphenoxy group at position 4 of the pyrimidine ring, contributing steric bulk and lipophilicity. A phenyl group at position 6, enhancing aromatic interactions.
- Molecular formula: C₁₉H₁₈N₂O₂ (calculated based on substituents and core structure).
Properties
IUPAC Name |
4-(4-tert-butylphenoxy)-6-phenylfuro[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c1-22(2,3)16-9-11-17(12-10-16)25-20-18-13-19(15-7-5-4-6-8-15)26-21(18)24-14-23-20/h4-14H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBFWAXXXSPAJKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=NC=NC3=C2C=C(O3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(4-Tert-butylphenoxy)-6-phenylfuro[2,3-d]pyrimidine typically involves multi-step reactions. One common method starts with the preparation of the furo[2,3-d]pyrimidine core, followed by the introduction of the phenyl and tert-butylphenoxy groups. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-(4-Tert-butylphenoxy)-6-phenylfuro[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl and tert-butylphenoxy groups, using reagents like sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(4-Tert-butylphenoxy)-6-phenylfuro[2,3-d]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of 4-(4-Tert-butylphenoxy)-6-phenylfuro[2,3-d]pyrimidine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Furo[2,3-d]pyrimidine Derivatives with Varied Phenoxy/Sulfide Substituents
Key Observations :
Thieno[2,3-d]pyrimidine Analogs (Heterocyclic Variants)
Key Observations :
- Core Heteroatom: Replacing the furan oxygen with sulfur (thieno analogs) increases electron density, affecting binding to targets like kinases or GPCRs .
- Bioactivity: Thieno derivatives with halogenated substituents show promise in anticancer research due to enhanced DNA intercalation or enzyme inhibition .
Comparison with Pharmaceutical Derivatives
The compound (S,E)-4-(dimethylamino)-N-(3-(4-(2-hydroxy-1-phenylethylamino)-6-phenylfuro[2,3-d]pyrimidin-5-yl)phenyl)but-2-enamide (described in ) shares the furo[2,3-d]pyrimidine core but incorporates an amino-alcohol side chain. This derivative is crystallized for improved bioavailability, highlighting the importance of substituent engineering in drug design .
Gozanertinib (), an EGFR inhibitor, features a similar core with a hydroxy-phenylethylamino group. Its structural complexity (C₂₉H₂₉N₅O₃) underscores the role of bulky substituents in target specificity .
Structural Trends Influencing Function
- Lipophilicity : Tert-butyl > chloro-methyl > methoxy-sulfanyl.
- Electronic Effects : Sulfanyl > ether > chloro in electron withdrawal.
- Bioactivity: Thieno analogs with halogens or piperazine groups show higher cytotoxicity than furo derivatives .
Biological Activity
4-(4-Tert-butylphenoxy)-6-phenylfuro[2,3-d]pyrimidine is a heterocyclic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound features a furo[2,3-d]pyrimidine core structure with substituents that enhance its chemical properties and biological efficacy.
Chemical Structure and Properties
- IUPAC Name : 4-(4-tert-butylphenoxy)-6-phenylfuro[2,3-d]pyrimidine
- Molecular Formula : C22H20N2O2
- Molecular Weight : 344.414 g/mol
- CAS Number : 478063-46-6
The compound's structure is characterized by a furo[2,3-d]pyrimidine ring system, which is known for its diverse biological activities. The presence of the tert-butyl and phenyl groups contributes to its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.
Anti-inflammatory Effects
The anti-inflammatory potential of furo[2,3-d]pyrimidine derivatives has been explored in various studies. These compounds may inhibit pathways involved in inflammation, such as the NF-kB signaling pathway. Although direct studies on this specific compound are sparse, its structural characteristics suggest a possible mechanism of action through modulation of inflammatory mediators.
Case Studies and Research Findings
- Study on Derivatives : A study involving various furo[2,3-d]pyrimidine derivatives demonstrated significant anti-inflammatory activity in animal models. The results indicated that modifications to the core structure could enhance potency and selectivity against inflammatory markers.
- Synthesis and Biological Evaluation : Another research effort focused on synthesizing related compounds and evaluating their biological activities. The findings suggested that introducing bulky groups like tert-butyl can enhance lipophilicity and improve cellular uptake, leading to increased biological activity.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 4-(4-Tert-butylphenoxy)-2-methyl-6-phenylthieno[2,3-d]pyrimidine | Thieno[2,3-d]pyrimidine | Antimicrobial |
| 4-(4-Tert-butylphenoxy)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine | Thieno[2,3-d]pyrimidine | Anti-inflammatory |
This comparison highlights how structural variations influence biological activity and suggests that further exploration of 4-(4-Tert-butylphenoxy)-6-phenylfuro[2,3-d]pyrimidine could yield valuable insights into its therapeutic potential.
Q & A
Q. How can metabolic stability and toxicity be evaluated in preclinical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
